![molecular formula C22H22N4O4S B2495339 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 899994-68-4](/img/structure/B2495339.png)

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

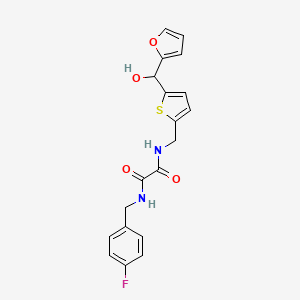

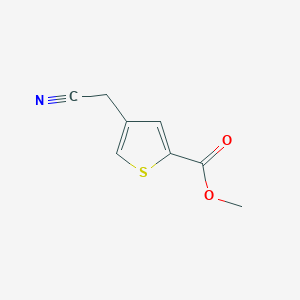

This analysis covers compounds with structural features or synthetic methodologies related to "N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide." Pyrazole derivatives, characterized by their pyrazole core and functionalized side chains, have garnered attention for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, including the reaction of pyrazolyl derivatives with various ligands under specific conditions. For example, the synthesis of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives and oxalate as mixed ligands showcases the use of hydrothermal methods for complex formation (Bai Fengyingc, 2012). Similar methodologies could be applied to synthesize the compound of interest, involving strategic selection of precursors and reaction conditions to introduce the desired functional groups and core structure.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and IR spectroscopy are pivotal for analyzing the molecular structure of synthesized compounds. For instance, N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its complexes were characterized using these methods, revealing insights into their molecular geometry and electronic structure (J. Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazole derivatives can be influenced by their functional groups. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities, indicating the impact of molecular architecture on chemical behavior (Sobhi M. Gomha et al., 2016).

Physical Properties Analysis

Physical properties such as thermal stability and photoluminescent properties of synthesized compounds are assessed using techniques like thermal analysis and photoluminescence spectroscopy. The cadmium complex mentioned earlier demonstrated ideal thermal stability and interesting photoluminescent properties (Bai Fengyingc, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, catalytic activity, and potential biological activity, are crucial for understanding the application scope of these compounds. For instance, some pyrazole derivatives have been explored for their catalytic activity and biological applications, indicating their potential in various chemical and pharmaceutical contexts (Sobhi M. Gomha et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide belongs to a class of compounds involved in the synthesis of complex molecular structures with potential therapeutic applications. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds with low micromolar IC50 values, indicating their potential as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activity and Material Applications

Another study on the synthesis, structure, and properties of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives and oxalate as mixed ligands showcases the diverse applicability of similar compounds in material science. These complexes exhibited ideal thermal stability, photoluminescent properties, and some catalytic activity toward the oxidation of cyclohexane, pointing towards their utility in developing new materials with specific optical and catalytic properties (Bai Fengyingc, 2012).

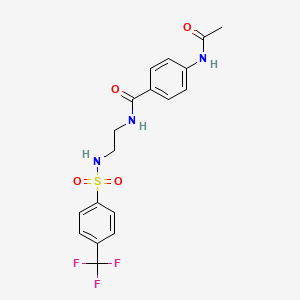

Antidepressant Activity

Compounds related to N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide have been explored for their potential in treating neurological conditions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening, showing that specific derivatives reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

Advanced Glycation End-Products and Food Chemistry

Methylglyoxal (MG), a compound related to the chemical family of N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide, is formed endogenously and found in foodstuffs. It plays a role in the formation of advanced glycation end-products associated with diabetes and neurodegenerative diseases. Understanding its formation and pathway can help in developing strategies for reducing its negative impact on health (Nemet, Varga-Defterdarović, & Turk, 2006).

Substrate Reduction Therapy in Disease Models

Targeting enzymes like glycolate oxidase for substrate reduction therapy presents a novel approach in treating diseases like primary hyperoxaluria. Research shows that inhibiting glycolate oxidase can significantly reduce oxalate production in mouse models of primary hyperoxaluria type 1, suggesting potential therapeutic applications for compounds that can inhibit or modulate similar enzymatic pathways (Dutta et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)26-20(18-12-31(29,30)13-19(18)25-26)24-22(28)21(27)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJTYEDYLSYOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)